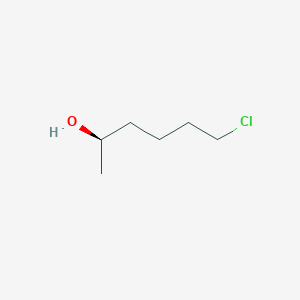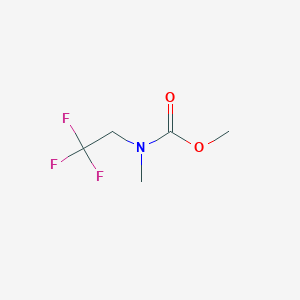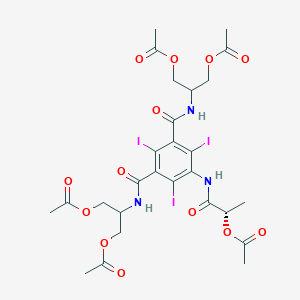
1,4-二甲基-1H-吡唑-3-胺
描述
1,4-Dimethyl-1H-pyrazol-3-amine (abbreviated as DMPA) is an organic compound that has become increasingly important in both scientific research and industrial applications. DMPA is a heterocyclic compound, containing a five-membered ring of four carbon atoms and one nitrogen atom. It is a colorless solid, and is soluble in water, methanol, and other polar organic solvents. DMPA has many unique properties, including its ability to act as an acid-base catalyst, its high thermal stability, and its low toxicity. As such, DMPA has become an important reagent in organic synthesis, and has found applications in the pharmaceutical, biochemical, and agricultural industries.
科学研究应用
药物化学与药物研发
咪唑衍生物,包括1,4-二甲基-1H-吡唑-3-胺,在药物发现中因其多样的生物活性而备受关注。研究人员探索了其作为以下方面的潜力:
抗寄生虫和抗原生动物活性
含有咪唑的化合物,包括1,4-二甲基-1H-吡唑-3-胺,已显示出作为抗寄生虫剂的潜力:
未来方向
The future directions for the study of 1,4-dimethyl-1H-pyrazol-3-amine and other pyrazole derivatives include further exploration of their synthesis methods and pharmacological properties. There is also interest in their potential applications in various fields such as technology, medicine, and agriculture .
作用机制
Target of Action
1,4-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,4-dimethyl-1H-pyrazol-3-amine may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their suppression .
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei , with suppression rates of up to 90.4% .
Action Environment
The action, efficacy, and stability of 1,4-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s efficacy may be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other metabolites.
生化分析
Biochemical Properties
1,4-Dimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 1,4-dimethyl-1H-pyrazol-3-amine and enzymes such as hydrolases and oxidoreductases are of particular interest. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and affect the enzyme’s catalytic efficiency .
Cellular Effects
The effects of 1,4-dimethyl-1H-pyrazol-3-amine on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,4-dimethyl-1H-pyrazol-3-amine can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1,4-dimethyl-1H-pyrazol-3-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The binding interactions often involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. For instance, 1,4-dimethyl-1H-pyrazol-3-amine has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and effects of 1,4-dimethyl-1H-pyrazol-3-amine over time in laboratory settings are crucial for understanding its long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that prolonged exposure to 1,4-dimethyl-1H-pyrazol-3-amine can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-dimethyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
1,4-Dimethyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 1,4-dimethyl-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 1,4-dimethyl-1H-pyrazol-3-amine within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,4-dimethyl-1H-pyrazol-3-amine is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1,4-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUJXNJCCGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511403 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85485-61-6 | |
| Record name | 1,4-Dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




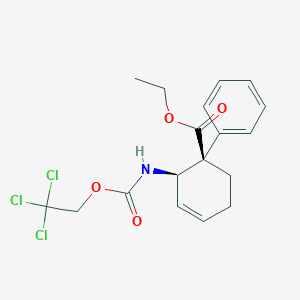
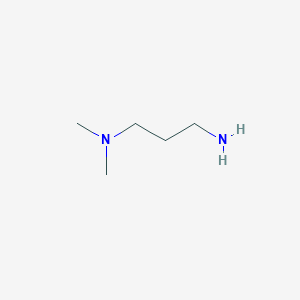
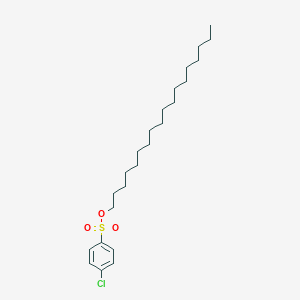

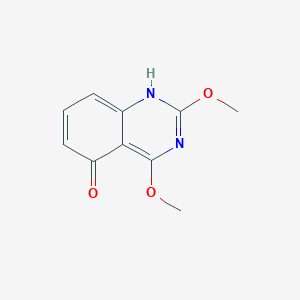
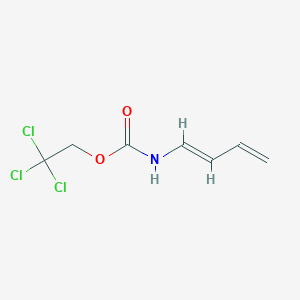
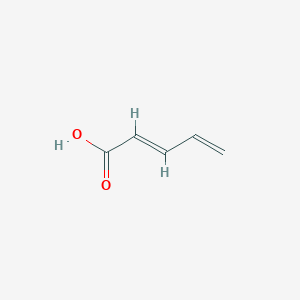
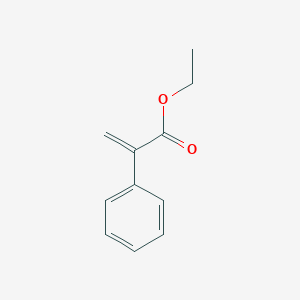
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
